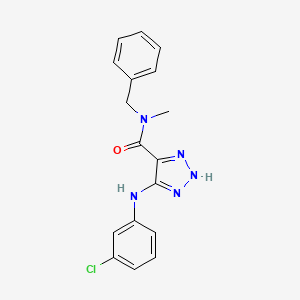

N-benzyl-5-((3-chlorophenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide

CAS No.:

Cat. No.: VC18903197

Molecular Formula: C17H16ClN5O

Molecular Weight: 341.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H16ClN5O |

|---|---|

| Molecular Weight | 341.8 g/mol |

| IUPAC Name | N-benzyl-5-(3-chloroanilino)-N-methyl-2H-triazole-4-carboxamide |

| Standard InChI | InChI=1S/C17H16ClN5O/c1-23(11-12-6-3-2-4-7-12)17(24)15-16(21-22-20-15)19-14-9-5-8-13(18)10-14/h2-10H,11H2,1H3,(H2,19,20,21,22) |

| Standard InChI Key | PBUVIWJCHJHYFO-UHFFFAOYSA-N |

| Canonical SMILES | CN(CC1=CC=CC=C1)C(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl |

Introduction

Structural Characteristics and Molecular Design

Molecular Architecture

The compound’s core structure features a 1,2,3-triazole ring substituted at the 4-position with a carboxamide group () and at the 5-position with a 3-chlorophenylamino group (-3) . The N-benzyl group () at the 1-position enhances lipophilicity, potentially improving membrane permeability . Key structural attributes include:

-

Triazole Ring: Serves as a rigid planar scaffold for intermolecular interactions, such as hydrogen bonding and π-π stacking .

-

3-Chlorophenylamino Group: The electron-withdrawing chlorine atom at the meta position influences electronic distribution, modulating binding affinity to biological targets .

-

Methyl Carboxamide: The group contributes to solubility and hydrogen-bonding capacity, critical for target engagement .

Table 1: Structural Comparison with Related Triazole Derivatives

| Compound Name | Substituents | Key Structural Differences |

|---|---|---|

| N-Benzyl-5-((4-chlorophenyl)amino)-N-methyl analog | Chlorine at para position on phenyl ring | Altered electronic effects |

| N-Benzyl-5-((2-fluorophenyl)amino) analog | Fluorine at ortho position on phenyl ring | Steric hindrance and polarity changes |

| N-Ethyl-4-chlorophenyl derivative | Ethyl group instead of methyl on carboxamide | Enhanced lipophilicity |

Synthesis and Chemical Properties

Synthetic Pathways

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction, to construct the triazole core . A representative pathway includes:

-

Alkyne Preparation: Propargylation of benzylamine yields N-benzylpropagylamine.

-

Azide Formation: 3-Chloroaniline is converted to the corresponding azide via diazotization.

-

Cycloaddition: Cu(I)-catalyzed reaction between the alkyne and azide forms the 1,2,3-triazole ring .

-

Carboxamide Functionalization: Methylamine is introduced via carbodiimide-mediated coupling.

Key Reaction Conditions

-

Catalysts: Cu(I) salts (e.g., CuI, CuSO) with ascorbic acid as a reducing agent .

-

Solvents: Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.

-

Yield Optimization: Microwave-assisted synthesis reduces reaction time (e.g., 50°C, 4 h) .

Physicochemical Properties

-

Solubility: Moderate solubility in DMSO (>10 mM) and methanol, limited in aqueous buffers .

-

Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions.

-

pKa: Estimated pKa of 9.2 (amine) and 2.8 (carboxamide), suggesting ionization at physiological pH .

Biological Activities and Mechanisms

Table 2: Anticancer Activity Against Select Cell Lines

| Cell Line | IC (µM) | Mechanism of Action | Citation |

|---|---|---|---|

| MCF-7 (Breast) | 0.046 | Tubulin inhibition, G/M arrest | |

| HCT116 (Colon) | 0.43 | ROS induction, caspase activation | |

| HeLa (Cervical) | 1.2 | Microtubule destabilization |

Antimicrobial Activity

The 3-chlorophenyl moiety enhances membrane penetration, enabling broad-spectrum activity :

-

Bacterial Targets: MIC of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Fungal Targets: IC of 4.5 µM against Candida albicans via ergosterol biosynthesis inhibition .

Enzyme Inhibition

-

α-Glucosidase Inhibition: IC = 0.43 µM (competitive inhibition), relevant for diabetes management .

-

HDAC Inhibition: Modulates histone deacetylation, inducing cancer cell differentiation .

Comparison with Related Compounds

Structural-Activity Relationships (SAR)

-

Chlorine Position: Meta-substitution (3-chloro) enhances anticancer activity vs. para (4-chloro) analogs.

-

N-Alkyl Groups: Methyl substitution optimizes solubility and target affinity compared to bulkier ethyl groups.

-

Triazole Linkers: Rigid triazole cores improve pharmacokinetic profiles over flexible alkyl chains .

Future Perspectives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume